molecular formula C7H9N5S B14003589 6-ethylsulfanyl-7H-purin-2-amine CAS No. 63071-69-2

6-ethylsulfanyl-7H-purin-2-amine

Cat. No.: B14003589
CAS No.: 63071-69-2
M. Wt: 195.25 g/mol
InChI Key: KRXMITYZHADTDI-UHFFFAOYSA-N
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Description

6-Ethylsulfanyl-7H-purin-2-amine is a purine derivative characterized by an ethylsulfanyl (-S-C₂H₅) substituent at the 6-position of the purine core. Purines are heterocyclic aromatic compounds with significant roles in biochemistry, particularly as nucleobases in DNA/RNA (adenine, guanine) and signaling molecules (e.g., ATP, cAMP). The ethylsulfanyl group introduces sulfur into the structure, which can modulate electronic properties, solubility, and biological activity.

Properties

CAS No.

63071-69-2

Molecular Formula

C7H9N5S

Molecular Weight

195.25 g/mol

IUPAC Name

6-ethylsulfanyl-7H-purin-2-amine

InChI

InChI=1S/C7H9N5S/c1-2-13-6-4-5(10-3-9-4)11-7(8)12-6/h3H,2H2,1H3,(H3,8,9,10,11,12)

InChI Key

KRXMITYZHADTDI-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC(=NC2=C1NC=N2)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of 6-ethylsulfanyl-7H-purin-2-amine generally involves the functionalization of the purine core at the 6-position with an ethylsulfanyl group, while maintaining the 2-amine functionality intact. The synthesis typically proceeds via nucleophilic substitution reactions on appropriately substituted purine precursors, often starting from 6-chloropurine or related halogenated purines, followed by substitution with ethylthiol or ethylsulfanyl nucleophiles.

Stepwise Synthetic Route

Step Description Reagents/Conditions Notes
1 Preparation of 6-chloropurine or 6-halopurine intermediate Commercially available or synthesized via chlorination of purine derivatives Purine core with leaving group at C-6
2 Nucleophilic substitution at C-6 with ethylthiol Ethylthiol (C2H5SH), base (e.g., NaH, K2CO3), solvent (DMF, DMSO), mild heating Displaces halogen with ethylsulfanyl group
3 Purification Recrystallization or chromatography Yields pure 6-ethylsulfanyl-7H-purin-2-amine

This route leverages the nucleophilicity of the ethylthiol sulfur atom to replace a halogen at the 6-position, forming the ethylsulfanyl substituent.

Alternative Methods and Catalytic Approaches

Recent advances include the use of catalytic systems for regioselective alkylation and substitution on purine rings. For example, Lewis acid catalysis (e.g., SnCl4) has been employed for regioselective alkylation at nitrogen atoms of purines, which can be adapted for sulfur substitution chemistry under controlled conditions to enhance selectivity and yield.

Detailed Reaction Conditions and Mechanistic Insights

Nucleophilic Substitution Mechanism

The substitution of a halogen (commonly chlorine) at the 6-position of purine by ethylthiol proceeds via an SNAr (nucleophilic aromatic substitution) mechanism. The electron-deficient purine ring facilitates nucleophilic attack by the sulfur atom of ethylthiol, displacing the halogen and forming the 6-ethylsulfanyl substituent.

Influence of Reaction Parameters

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) favor the reaction by stabilizing the nucleophile.
  • Base: Mild bases like potassium carbonate or sodium hydride deprotonate ethylthiol to generate the more nucleophilic ethylthiolate anion.
  • Temperature: Moderate heating (50–80 °C) enhances reaction rate without decomposing sensitive purine moieties.
  • Time: Reaction times vary from several hours to overnight depending on substrate reactivity.

Purification Techniques

Purification typically involves recrystallization from suitable solvents or chromatographic separation to isolate the pure 6-ethylsulfanyl-7H-purin-2-amine. Analytical techniques such as NMR (1H and 13C), HRMS, and melting point determination confirm product identity and purity.

Comparative Analysis with Related Compounds

Compound Substituent at C-6 Synthetic Complexity Biological Relevance
6-(Methylsulfanyl)-7H-purin-2-amine Methylsulfanyl Simple nucleophilic substitution Known kinase inhibitor scaffold
6-(Ethylsulfanyl)-7H-purin-2-amine Ethylsulfanyl Moderate, similar to methyl analog Potential enhanced lipophilicity and bioactivity
6-(Benzylsulfanyl)-7H-purin-2-amine Benzylsulfanyl More complex due to bulkier group Increased binding affinity in biological assays

The ethylsulfanyl substituent provides a balance between synthetic accessibility and biological activity, offering moderate lipophilicity and steric bulk compared to methyl and benzyl analogs.

Summary of Research Findings and Data

Key Experimental Data

Parameter Value/Condition Reference
Molecular Formula C7H9N5S General chemical data
Molecular Weight ~183.24 g/mol Calculated
Reaction Solvent DMF or DMSO Standard nucleophilic substitution
Base Used K2CO3 or NaH For thiolate generation
Reaction Temperature 50–80 °C Optimized for yield
Reaction Time 6–24 hours Dependent on substrate purity
Purity ≥98% (after purification) Verified by NMR and MS

Analytical Characterization

  • 1H NMR: Signals corresponding to ethyl group (triplet and quartet), purine protons, and amino group.
  • 13C NMR: Characteristic carbons of purine ring and ethylsulfanyl substituent.
  • HRMS: Molecular ion peak consistent with C7H9N5S.
  • Melting Point: Typically between 200–230 °C depending on purity and polymorph.

Chemical Reactions Analysis

Types of Reactions

6-ethylsulfanyl-7H-purin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: The ethylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

6-ethylsulfanyl-7H-purin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.

    Industry: Utilized in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 6-ethylsulfanyl-7H-purin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins that are crucial for the proliferation of cancer cells and the replication of viruses. By binding to these targets, it disrupts their normal function, leading to the inhibition of disease progression .

Comparison with Similar Compounds

Research Frontiers and Challenges

  • Structure-Activity Relationships (SAR): Minor substituent changes (e.g., ethyl vs. methyl sulfanyl) can drastically alter bioactivity. For example, methylsulfanyl may favor metabolic stability, while ethylsulfanyl could enhance target affinity .
  • Solubility Optimization : Hybridizing sulfanyl groups with polar moieties (e.g., hydroxyl, amine) may improve aqueous solubility without compromising lipophilicity .
  • Toxicity Profiles : Sulfur-containing purines may undergo metabolic oxidation to sulfoxides/sulfones, necessitating detailed pharmacokinetic studies .

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